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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known mechanism

of action of AZ14145845 as a dual Mer/Axl kinase inhibitor and publicly available data on other

inhibitors of the same class in combination with chemotherapy. As of the date of this document,

specific preclinical or clinical data for AZ14145845 in combination with chemotherapeutic

agents is not widely available in the public domain. The protocols provided are generalized and

should be optimized for specific experimental conditions.

Introduction
AZ14145845 is a potent and highly selective dual inhibitor of the receptor tyrosine kinases Mer

and Axl.[1][2] These kinases are members of the TAM (Tyro3, Axl, Mer) family and their

overexpression and activation are implicated in tumor progression, metastasis, and the

development of resistance to conventional cancer therapies in a variety of solid and

hematological malignancies.[3][4] Inhibition of Mer and Axl signaling can disrupt key oncogenic

pathways, including cell survival, proliferation, and migration.[1][5][6] Preclinical evidence for

other Mer/Axl inhibitors suggests a strong synergistic potential when combined with standard-

of-care chemotherapy, such as platinum agents (e.g., carboplatin) and taxanes (e.g.,

paclitaxel).[7][8][9] This combination strategy aims to enhance the cytotoxic effects of

chemotherapy and overcome chemoresistance.

These application notes provide a framework for investigating the synergistic anti-cancer

effects of AZ14145845 in combination with chemotherapy, with a focus on preclinical models of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12419499?utm_src=pdf-interest
https://www.benchchem.com/product/b12419499?utm_src=pdf-body
https://www.benchchem.com/product/b12419499?utm_src=pdf-body
https://www.benchchem.com/product/b12419499?utm_src=pdf-body
https://aacrjournals.org/mct/article/10/10/1763/91013/Targeting-Axl-and-Mer-Kinases-in-CancerAxl-and-Mer
https://www.researchgate.net/figure/Axl-and-Mer-signaling-pathways-in-cancer-cells_fig2_46109600
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247487/
https://aacrjournals.org/cancerres/article/84/6_Supplement/1809/739622/Abstract-1809-Discovery-of-novel-AXL-and-MER
https://aacrjournals.org/mct/article/10/10/1763/91013/Targeting-Axl-and-Mer-Kinases-in-CancerAxl-and-Mer
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5332501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6363844/
https://pubmed.ncbi.nlm.nih.gov/33149145/
https://pubmed.ncbi.nlm.nih.gov/30478151/
https://www.benchchem.com/product/b12419499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ovarian and non-small cell lung cancer, where Mer/Axl signaling has been shown to play a

critical role.

Signaling Pathways and Rationale for Combination
Therapy
Mer and Axl kinases, upon activation by their ligand Gas6, initiate a cascade of downstream

signaling pathways that promote cancer cell survival and proliferation. These include the

PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][6] By inhibiting Mer and Axl,

AZ14145845 can block these pro-survival signals, rendering cancer cells more susceptible to

the DNA-damaging effects of chemotherapy. Furthermore, Axl inhibition has been shown to

increase the intracellular accumulation of platinum-based drugs, further enhancing their

efficacy.[7]
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Caption: Mer/Axl signaling pathway and points of intervention.
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Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data based on published

findings for other Mer/Axl inhibitors in combination with chemotherapy.

Table 1: In Vitro Cytotoxicity (IC50, µM) in Ovarian Cancer Cell Lines (e.g., OVCAR-3, SKOV-3)

Compound Cell Line
IC50
(Monotherapy)

IC50 (in
combination
with Paclitaxel
[10 nM])

Combination
Index (CI)

AZ14145845 OVCAR-3 1.5 0.4 < 1 (Synergistic)

SKOV-3 2.1 0.6 < 1 (Synergistic)

Paclitaxel OVCAR-3 0.05 - -

SKOV-3 0.08 - -

Carboplatin OVCAR-3 50 - -

SKOV-3 75 - -

AZ14145845 OVCAR-3 1.5

0.5 (with

Carboplatin [25

µM])

< 1 (Synergistic)

SKOV-3 2.1

0.8 (with

Carboplatin [40

µM])

< 1 (Synergistic)

Table 2: In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft Model
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Treatment
Group

Dose
Tumor Growth
Inhibition (%)

p-value (vs.
Control)

p-value (vs.
Chemo alone)

Vehicle Control - 0 - -

AZ14145845
50 mg/kg, oral,

daily
40 < 0.05 -

Paclitaxel
10 mg/kg, i.p.,

weekly
55 < 0.01 -

AZ14145845 +

Paclitaxel

50 mg/kg + 10

mg/kg
85 < 0.001 < 0.01

Carboplatin
50 mg/kg, i.p.,

weekly
60 < 0.01 -

AZ14145845 +

Carboplatin

50 mg/kg + 50

mg/kg
90 < 0.001 < 0.01

Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy
Assessment
This protocol determines the cytotoxic effects of AZ14145845 alone and in combination with

chemotherapy and assesses for synergistic interactions.

Preparation Treatment Incubation Analysis

1. Culture cancer cells
(e.g., OVCAR-3, A549)

2. Seed cells in
96-well plates

3. Add AZ14145845 and/or
chemotherapy at varying

concentrations
4. Incubate for 72 hours 5. Perform cell viability assay

(e.g., MTT, CellTiter-Glo)
6. Calculate IC50 values and

Combination Index (CI)

Click to download full resolution via product page

Caption: Workflow for in vitro cell viability and synergy assessment.
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Materials:

Cancer cell lines (e.g., OVCAR-3, SKOV-3 for ovarian cancer; A549, H1299 for NSCLC)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well plates

AZ14145845 (stock solution in DMSO)

Chemotherapeutic agents (e.g., Paclitaxel, Carboplatin)

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Procedure:

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow

them to adhere overnight.

Drug Preparation: Prepare serial dilutions of AZ14145845 and the chemotherapeutic agent

in culture medium.

Treatment:

Monotherapy: Treat cells with increasing concentrations of AZ14145845 or the

chemotherapeutic agent alone.

Combination Therapy: Treat cells with a fixed, sub-lethal concentration of one drug

combined with increasing concentrations of the other, or with a fixed ratio of both drugs.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Assay: Add the cell viability reagent to each well according to the manufacturer's

instructions and measure the absorbance or luminescence using a plate reader.

Data Analysis:
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Calculate the percentage of cell viability relative to untreated controls.

Determine the IC50 values for each treatment using non-linear regression analysis.

Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the

interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Western Blot Analysis of Mer/Axl Pathway
Modulation
This protocol assesses the effect of AZ14145845 on the phosphorylation status of Mer, Axl,

and downstream signaling proteins.

Materials:

Treated cell lysates from Protocol 1 or from a time-course experiment

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-pMer, anti-Mer, anti-pAxl, anti-Axl, anti-pAKT, anti-AKT, anti-pERK,

anti-ERK, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:
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Protein Extraction: Lyse treated cells and determine protein concentration using the BCA

assay.

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and

transfer to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the

protein bands using an imaging system.

Analysis: Quantify band intensities and normalize to the loading control to determine the

relative changes in protein phosphorylation.

Protocol 3: In Vivo Xenograft Model for Efficacy
Evaluation
This protocol evaluates the anti-tumor efficacy of AZ14145845 in combination with

chemotherapy in a mouse xenograft model.

Tumor Implantation Tumor Growth Treatment Monitoring & Endpoint

1. Subcutaneously implant
cancer cells into

immunocompromised mice

2. Monitor tumor growth until
they reach a palpable size

(e.g., 100-150 mm³)

3. Randomize mice into
treatment groups

4. Administer AZ14145845,
chemotherapy, or combination

as per schedule

5. Measure tumor volume and
body weight regularly

6. Euthanize mice at endpoint
and collect tumors for

pharmacodynamic analysis

Click to download full resolution via product page

Caption: Workflow for in vivo xenograft efficacy studies.
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Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cells for implantation

AZ14145845 formulation for oral gavage

Chemotherapeutic agents for injection

Calipers for tumor measurement

Anesthesia and euthanasia supplies

Procedure:

Tumor Implantation: Subcutaneously implant 1-5 x 10^6 cancer cells into the flank of each

mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) /

2.

Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³,

randomize mice into treatment groups (e.g., Vehicle control, AZ14145845 alone,

chemotherapy alone, combination).

Drug Administration: Administer drugs according to the predetermined schedule and route of

administration (e.g., AZ14145845 daily by oral gavage, paclitaxel weekly by intraperitoneal

injection).

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size

or at the end of the study. Collect tumors for pharmacodynamic analysis (e.g., Western blot,

immunohistochemistry). Calculate tumor growth inhibition for each treatment group.
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Protocol 4: Immunohistochemistry for pMer and pAxl in
Tumor Tissue
This protocol is for the detection of phosphorylated Mer and Axl in formalin-fixed, paraffin-

embedded (FFPE) tumor tissues from the in vivo study.

Materials:

FFPE tumor sections on slides

Xylene and ethanol series for deparaffinization and rehydration

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide for blocking endogenous peroxidase

Blocking serum

Primary antibodies: anti-pMer, anti-pAxl

Biotinylated secondary antibody

Streptavidin-HRP

DAB substrate kit

Hematoxylin for counterstaining

Mounting medium

Procedure:

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a

graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.

Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
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Blocking: Block non-specific binding with blocking serum.

Primary Antibody Incubation: Incubate slides with the primary antibody overnight at 4°C.

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by

streptavidin-HRP and visualize with DAB.

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the

slides.

Analysis: Score the staining intensity and percentage of positive cells to assess the levels of

pMer and pAxl in the tumor tissues.

Conclusion
The combination of the dual Mer/Axl inhibitor AZ14145845 with standard chemotherapy

represents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome

chemoresistance. The provided application notes and protocols offer a comprehensive

framework for the preclinical evaluation of this combination, from in vitro synergy screening to

in vivo efficacy studies. The successful execution of these experiments will provide crucial data

to support the further development of AZ14145845 as a novel cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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